molecular formula C23H20N2O2 B12535118 N,N'-Dibenzoyl-4-allylbenzene-1,2-diamine CAS No. 820246-24-0

N,N'-Dibenzoyl-4-allylbenzene-1,2-diamine

Cat. No.: B12535118
CAS No.: 820246-24-0
M. Wt: 356.4 g/mol
InChI Key: KQKFWXSMLZVEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine is an organic compound characterized by the presence of two benzoyl groups attached to a 4-allylbenzene-1,2-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine typically involves the reaction of 4-allylbenzene-1,2-diamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzoyl groups can be reduced to form the corresponding alcohols.

    Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various acylated derivatives.

Scientific Research Applications

N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups may facilitate binding to these targets, while the allyl group can undergo further chemical modifications. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dibenzoyl-1,2-diaminobenzene: Lacks the allyl group, which may affect its reactivity and applications.

    N,N’-Dibenzoyl-4-methylbenzene-1,2-diamine: Contains a methyl group instead of an allyl group, leading to different chemical properties.

Uniqueness

N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine is unique due to the presence of the allyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

820246-24-0

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-benzamido-4-prop-2-enylphenyl)benzamide

InChI

InChI=1S/C23H20N2O2/c1-2-9-17-14-15-20(24-22(26)18-10-5-3-6-11-18)21(16-17)25-23(27)19-12-7-4-8-13-19/h2-8,10-16H,1,9H2,(H,24,26)(H,25,27)

InChI Key

KQKFWXSMLZVEQF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.